molecular formula C16H15BrClNO3S2 B2532323 (5-Bromo-2-chlorophenyl)(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone CAS No. 2034513-97-6

(5-Bromo-2-chlorophenyl)(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone

Cat. No. B2532323
CAS RN: 2034513-97-6
M. Wt: 448.77
InChI Key: LRZOTALKEFRMLB-UHFFFAOYSA-N
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Description

(5-Bromo-2-chlorophenyl)(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone is a useful research compound. Its molecular formula is C16H15BrClNO3S2 and its molecular weight is 448.77. The purity is usually 95%.
BenchChem offers high-quality (5-Bromo-2-chlorophenyl)(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-Bromo-2-chlorophenyl)(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antioxidant Properties

Research has demonstrated the synthesis of diphenylmethane derivative bromophenols, showcasing their effective antioxidant power in various in vitro assays. These compounds, through bromination, reduction, and demethylation reactions, have been shown to exhibit significant antioxidant and radical scavenging activities, indicating their potential use in combating oxidative stress-related diseases (Balaydın et al., 2010).

Facile Synthesis Techniques

The facile synthesis of enantiomerically pure compounds starting from bromo-chlorophenyl methanone derivatives has been developed, highlighting a scalable and cost-effective method for producing enantiomerically pure substances with potential pharmaceutical applications (Zhang et al., 2014).

Antimicrobial Activities

Compounds with thiophenyl methanone groups have been explored for their capacity to reduce biofilm formation by marine bacteria, indicating their potential as new classes of antimicrobial agents. This suggests that modifications to the chemical structure could enhance antimicrobial efficacy or specificity (Benneche et al., 2011).

Inhibitory Properties on Enzymes

Some bromophenol derivatives, including those with bromo and chlorophenyl groups, have shown carbonic anhydrase inhibitory capacities, which could be valuable in the development of treatments for conditions like glaucoma, epilepsy, and osteoporosis (Balaydın et al., 2012).

Potential in Drug Design

The synthesis and characterization of novel compounds, including those with bromo-chlorophenyl and thiophenyl groups, have facilitated the exploration of their structural properties and interactions with biological molecules, offering insights into their potential as drug candidates or in understanding molecular interactions in biological systems (Shahana & Yardily, 2020).

properties

IUPAC Name

(5-bromo-2-chlorophenyl)-(1,1-dioxo-7-thiophen-2-yl-1,4-thiazepan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrClNO3S2/c17-11-3-4-13(18)12(10-11)16(20)19-6-5-15(14-2-1-8-23-14)24(21,22)9-7-19/h1-4,8,10,15H,5-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRZOTALKEFRMLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCS(=O)(=O)C1C2=CC=CS2)C(=O)C3=C(C=CC(=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Bromo-2-chlorophenyl)(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone

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